molecular formula C43H65N3O2 B1263147 Nakinadine D

Nakinadine D

Cat. No.: B1263147
M. Wt: 656 g/mol
InChI Key: BCSJAFCNSRXOOE-HLFYWILQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nakinadine D is a marine alkaloid natural product, and its study is crucial for research in asymmetric synthesis and organic chemistry methodology. The compound features a relative (RS,SR)-configuration, and its absolute configuration has been proposed as (2S,3R) . The synthetic approach to this compound involves asymmetric Mannich-type (imino-aldol) reactions using N-tert-butylsulfinyl imines as a key step to control stereochemistry, providing researchers with a reliable route to this complex molecule . Investigation into marine natural products like this compound aids in the exploration of novel chemical structures and the development of new synthetic strategies. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not subject to evaluation for accuracy, specificity, or precision by medical device regulatory authorities.

Properties

Molecular Formula

C43H65N3O2

Molecular Weight

656 g/mol

IUPAC Name

(2S,3R)-2-phenyl-15-pyridin-3-yl-3-(12-pyridin-3-yldodecylamino)pentadecanoic acid

InChI

InChI=1S/C43H65N3O2/c47-43(48)42(40-30-20-17-21-31-40)41(32-22-15-11-7-2-1-5-9-13-18-26-38-28-24-33-44-36-38)46-35-23-16-12-8-4-3-6-10-14-19-27-39-29-25-34-45-37-39/h17,20-21,24-25,28-31,33-34,36-37,41-42,46H,1-16,18-19,22-23,26-27,32,35H2,(H,47,48)/t41-,42+/m1/s1

InChI Key

BCSJAFCNSRXOOE-HLFYWILQSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](CCCCCCCCCCCCC2=CN=CC=C2)NCCCCCCCCCCCCC3=CN=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CCCCCCCCCCCCC2=CN=CC=C2)NCCCCCCCCCCCCC3=CN=CC=C3)C(=O)O

Synonyms

nakinadine D

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Characterization of Nakinadine D

Optimized Isolation Procedures from Natural Marine Sources, particularly Amphimedon species

The initial step in obtaining Nakinadine D involves its extraction from marine sponges, most notably from the genus Amphimedon. researchgate.netnih.gov These sponges are known to be a rich source of a diverse array of secondary metabolites, including various alkaloids. researchgate.netnih.gov

The general procedure for isolation begins with the collection of the sponge, which is then typically extracted with an organic solvent like methanol. acs.org The crude extract, a complex mixture of compounds, is then subjected to a series of fractionation steps. A common approach involves solvent partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. acs.org

Further separation is achieved through chromatographic techniques. An initial fractionation is often performed using silica (B1680970) gel chromatography. acs.org The fractions containing the compounds of interest are identified through techniques like thin-layer chromatography (TLC) and then pooled for further purification.

High-Resolution Purification Techniques for this compound

Achieving a pure sample of this compound from the complex initial extract requires the use of high-resolution purification techniques. cytivalifesciences.com.cn These methods are essential for separating the target molecule from structurally similar compounds.

High-performance liquid chromatography (HPLC) is a cornerstone of this purification process. mdpi.com Different types of HPLC can be employed, often in succession, to achieve the desired purity. These can include:

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.govsigmaaldrich.com It is particularly useful for purifying compounds like this compound which contain amine functionalities that can be protonated.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. cytivalifesciences.com.cn It can be effective in later stages of purification to remove any remaining impurities of significantly different molecular weight.

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. nih.gov The long alkyl chains in the structure of this compound make this a potentially useful purification method.

Reversed-Phase HPLC (RP-HPLC): This is a very common and powerful technique where the stationary phase is nonpolar and the mobile phase is polar. By carefully selecting the column and optimizing the gradient of the mobile phase, highly efficient separation of closely related alkaloids can be achieved.

The selection and sequence of these techniques are critical for obtaining a sample of this compound with the high purity required for definitive structural analysis. cytivalifesciences.com.cn

Spectroscopic Techniques for Definitive Structure Elucidation and Stereochemical Assignment

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is employed to determine its precise chemical structure, including its stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration Assignment

NMR spectroscopy is the most powerful tool for determining the constitution and relative configuration of organic molecules. researchgate.netthieme-connect.de For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.

Key NMR Experiments:

NMR Experiment Information Obtained
¹H NMR Provides information about the number and chemical environment of protons.
¹³C NMR Provides information about the number and chemical environment of carbon atoms.
COSY (Correlation Spectroscopy) Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule. wordpress.com

By analyzing the coupling constants in ¹H NMR spectra and the through-space correlations in NOESY spectra, the relative configuration of the stereocenters in this compound can be established. researchgate.netnmrwiki.org

X-ray Crystallographic Analysis for Absolute Stereochemical Determination (where applicable for this compound or highly analogous structures)

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a molecule. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this pattern allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined. wikipedia.org

For a molecule like this compound, obtaining a suitable crystal for X-ray analysis can be challenging due to its flexibility. However, if a crystal can be grown, X-ray crystallography provides unambiguous proof of its absolute stereochemistry. nih.gov In cases where this compound itself does not crystallize, the X-ray structure of a closely related synthetic precursor or analog can provide strong evidence for the absolute configuration of the natural product. acs.org

Mass Spectrometry-Based Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and molecular formula of a compound. msu.edu High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, allowing for the determination of the elemental composition of this compound.

In addition to determining the molecular weight, mass spectrometry can provide structural information through fragmentation analysis. uni-saarland.delibretexts.org In a mass spectrometer, the molecule is ionized and can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. uni-saarland.de By analyzing the masses of the fragments, chemists can deduce the structure of the original molecule. Common fragmentation pathways for alkaloids like this compound include cleavage of the long alkyl chains and fragmentation of the pyridine (B92270) ring. libretexts.orgyoutube.com

Comprehensive Asymmetric and Total Synthesis Strategies for Nakinadine D

Rationale for Asymmetric Synthesis of Nakinadine D Diastereoisomers

The initial isolation and characterization of the nakinadine family of alkaloids, including this compound, provided proposed structures. acs.org However, for Nakinadines A and D–F, only the relative configurations within the core α-phenyl-β-amino acid moiety were suggested as (RS,SR) based on spectroscopic analysis. acs.org The absolute configuration, which describes the precise three-dimensional arrangement of atoms, remained unconfirmed due to a lack of specific rotation data for the natural product. acs.orgnih.gov

Asymmetric synthesis provides a powerful tool to resolve such stereochemical ambiguities. libretexts.orguwindsor.ca By systematically and selectively preparing all possible stereoisomers (diastereomers and enantiomers) of the proposed structure, a direct comparison can be made between the synthetic compounds and the natural isolate. nih.gov This comparison, typically using NMR spectroscopy and specific rotation measurements, allows for the unambiguous assignment of both the relative and absolute stereochemistry of the natural product. acs.org Therefore, the primary rationale for undertaking the asymmetric synthesis of this compound diastereomers was to confirm the proposed (RS,SR)-relative configuration and to assign the correct absolute configuration, which was ultimately proposed to be (2S,3R). acs.orgnih.gov

Key Methodologies Employed in this compound Total Synthesis

The total synthesis of this compound and its isomers hinges on several critical transformations that build the molecule's distinct structural features. The core challenge lies in controlling the stereochemistry at the two contiguous chiral centers of the α-phenyl-β-amino acid fragment.

The cornerstone of the synthetic strategy for this compound and its congeners is the asymmetric Mannich-type reaction, also known as an imino-aldol reaction. acs.orgnih.gov This reaction is one of the most effective methods for forming carbon-carbon bonds while controlling stereochemistry. ru.nl The strategy involves the reaction of an ester enolate with a chiral imine.

In the synthesis of the nakinadines, a lithium enolate of methyl phenylacetate (B1230308) reacts with an N-tert-butylsulfinyl imine. acs.orgnih.gov The N-tert-butylsulfinyl group is a highly effective chiral auxiliary, directing the nucleophilic attack of the enolate to one face of the imine. This facial selectivity is proposed to proceed via a chair-like transition state, which rationalizes the high diastereoselectivity observed. acs.org By carefully selecting the chirality of the sulfinamide auxiliary and the reaction conditions, chemists can selectively generate either the syn- or anti-diastereoisomers of the resulting β-amino ester, which forms the core of this compound. nih.govacs.org

The α-phenyl-β-amino acid unit is the central structural motif of this compound, and its stereocontrolled construction is the primary challenge of the synthesis. acs.orgresearchgate.net The asymmetric Mannich-type reaction described above directly addresses this challenge. nih.govnih.gov The reaction brings together methyl phenylacetate and a complex aldehyde-derived imine to forge the C2-C3 bond with defined stereochemistry. acs.org

The product of the Mannich reaction is a sulfinyl-protected β-amino ester. Subsequent chemical steps are required to reveal the final amino acid structure. This typically involves the hydrolysis of the N-tert-butylsulfinyl group under acidic conditions, followed by reductive N-alkylation to install the second long-chain substituent onto the nitrogen atom. acs.org The stereochemical integrity established in the key Mannich step is maintained throughout these transformations, leading to the desired enantiomerically pure α-phenyl-β-amino acid core embedded within the larger this compound framework. escholarship.orgnih.gov

The synthesis of the (Z)-14-(pyridin-3-yl)tetradec-11-enal fragment, which is a precursor for both the imine formation in the Mannich reaction and for a later N-alkylation step, begins from simpler starting materials like 11-bromoundecan-1-ol. acs.org The construction involves multiple steps, including the introduction of the pyridine (B92270) ring, often achieved through coupling reactions, and the establishment of the Z-configured double bond. acs.orgresearchgate.netresearchgate.net Acyclic diene metathesis (ADMET) polymerization is another known strategy for creating long-chain aliphatic structures, highlighting the modularity of synthetic approaches to such fragments. mdpi.com This pre-fabricated side chain is then attached to the core amino acid fragment to complete the assembly of the this compound skeleton. acs.org

Stereocontrolled Formation of the α-Phenyl-β-Amino Acid Moiety

Confirmation of Relative (RS,SR)-Configurations and Proposal of Absolute (2S,3R)-Configurations through Synthetic Correlation

The successful synthesis of both the syn- and anti-diastereoisomeric forms of this compound was pivotal. nih.gov Researchers compared the ¹H and ¹³C NMR spectroscopic data of the synthetic samples with the data reported for the natural material. acs.orgnih.gov This comparison unequivocally confirmed that the relative stereochemistry of natural this compound was indeed (RS,SR), as had been initially proposed. nih.gov

However, without a specific rotation value for the natural product, an unambiguous assignment of its absolute configuration was not possible solely through this comparison. acs.org The assignment was therefore proposed by correlation with other members of the nakinadine family. Specifically, the absolute configurations of Nakinadine B and C had been established as (2S), and Nakinadine A was determined to be (2S,3R) through a similar synthetic effort that included specific rotation data. acs.orgnih.gov Given the structural similarities and the confirmation of the relative stereochemistry, it was proposed that Nakinadines D, E, and F also share this (2S,3R)-absolute configuration. nih.govox.ac.uk

Synthetic SampleRelative ConfigurationMatch with Natural Product NMRProposed Absolute Configuration
syn-Nakinadine D(RS,SR) or (SR,RS)Yes(2S,3R)
anti-Nakinadine D(RR,SS) or (SS,RR)NoN/A
Synthesis TargetKey StrategyStepsOverall YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(-)-(2S,3R,Z)-Nakinadine AAsymmetric Mannich Reaction1010%97:3>98% acs.orgacs.org
(S)-Nakinadine BAsymmetric Michael Addition---- rsc.org

In Vitro Mechanistic Investigations and Potential Biological Activities Associated with Nakinadine D

Mechanistic Studies on Cellular and Molecular Interactions of Nakinadine Alkaloids

Nakinadine alkaloids belong to the broader class of pyridine (B92270) alkaloids, which are known for their diverse biological activities and interactions with various cellular targets. rsc.orgsemanticscholar.org The pyridine moiety is a key structural feature in many medicinally active compounds. rsc.orgsemanticscholar.org Alkaloids, as a class of compounds, are known to interact with multiple molecular targets, including proteins, DNA topoisomerase, and biomembranes, thereby affecting various cellular processes. researchgate.netmdpi.com

The cellular and molecular interactions of nakinadine alkaloids are thought to be influenced by their unique structure, which combines a rigid pyridine head with a flexible aliphatic chain and a β-amino acid core. acs.orgrsc.org This hybrid structure may facilitate interactions with both hydrophobic and hydrophilic domains of biological macromolecules. Studies on various alkaloids suggest they can modulate signaling pathways, interfere with protein biosynthesis, and even alter cell cycle regulation. researchgate.netfrontiersin.org For instance, certain indole (B1671886) alkaloids have been found to target the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and proliferation. nih.gov While the specific pathways affected by Nakinadine D have not been elucidated, the known activities of related compounds suggest that its mechanisms could involve complex interactions with key cellular machinery.

Exploration of Antiviral Potential based on Structural Analogy within the Nakinadine Family

While direct antiviral studies on this compound are not available, significant research into its close analog, Nakinadine B, provides a strong basis for predicting its potential antiviral activities. Nakinadine B has been investigated as an inhibitor of key viral enzymes from Hepatitis C Virus (HCV) and SARS-CoV-2.

Insights from Nakinadine B studies against HCV:

Research has identified Nakinadine B as a potent inhibitor of the HCV NS3-4A protease-helicase enzyme. nih.gov This enzyme is crucial for viral replication, as the protease domain cleaves the viral polyprotein and the helicase domain unwinds RNA during replication. researchgate.net In silico docking studies revealed that Nakinadine B binds effectively to both the protease and helicase domains of the HCV NS3 enzyme. nih.govnih.gov Subsequent in vitro assays confirmed these computational findings, demonstrating that Nakinadine B has strong inhibitory activity against HCV replicons, with an IC₅₀ value of 15.6 µg/mL. nih.gov These results highlight Nakinadine B as a promising candidate for anti-HCV drug development. nih.govresearchgate.net

Insights from Nakinadine B studies against SARS-CoV-2:

Computational studies have explored the potential of Nakinadine B to act as a dual inhibitor of two critical SARS-CoV-2 enzymes: the RNA-dependent RNA polymerase (RdRp) and the 3CL main protease (Mpro). nih.govresearchgate.net Both enzymes are essential for the viral life cycle, making them prime targets for antiviral drugs. nih.govfrontiersin.org Molecular docking and dynamics simulations showed that Nakinadine B fits well into the active sites of both RdRp and 3CL protease, exhibiting low binding energies comparable to the known inhibitor remdesivir (B604916) in the case of RdRp. nih.gov These findings suggest that Nakinadine B, and by structural analogy this compound, could potentially be effective against SARS-CoV-2. nih.govdntb.gov.ua

CompoundVirusTarget EnzymeActivity/FindingReference
Nakinadine BHepatitis C Virus (HCV)NS3 Protease & HelicaseStrong inhibitory activity (IC₅₀ = 15.6 µg/mL) against HCV replicons. nih.gov nih.gov
Nakinadine BSARS-CoV-2RdRp & 3CL Main ProteaseIdentified as a potential dual inhibitor through in silico docking and molecular dynamics studies. nih.govresearchgate.net nih.govresearchgate.net

Investigation of Antibacterial Mechanisms and Quorum Sensing Modulation

The rise of antibiotic resistance has spurred research into alternative antibacterial strategies, one of which is the disruption of quorum sensing (QS). scielo.brmdpi.com QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. researchgate.netresearchgate.net

Insights from studies on Nakinadine B suggest that it may act as a quorum sensing inhibitor (QSI). nih.gov Research has identified several natural compounds, including Nakinadine B, that can exert competitive inhibition on autoinducer receptors in various bacteria. nih.gov By binding to these receptors, QSIs can block the signaling molecules (autoinducers) that trigger collective bacterial behaviors. This disruption of communication can reduce bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance. scielo.br In silico studies have further supported the potential of Nakinadine B as a QS modulator by showing stable interactions with target proteins involved in the QS mechanism. researchgate.net Given the structural similarities, this compound may share this ability to modulate bacterial quorum sensing.

Assessment of Cytotoxic Activities in Relevant Biological Systems

The cytotoxic potential of the nakinadine family has been primarily investigated through studies on Nakinadine A. This alkaloid, isolated from the Okinawan marine sponge Amphimedon sp., has demonstrated notable cytotoxic activity against specific cancer cell lines. rsc.orgresearchgate.netiupac.org

In vitro assays have shown that Nakinadine A is cytotoxic against murine L1210 leukemia cells and human KB epidermoid carcinoma cells. researchgate.net The compound exhibited significant inhibitory concentrations (IC₅₀), indicating its potency in halting the proliferation of these cancer cells. These findings suggest that alkaloids of the nakinadine class possess anticancer potential. The presence of a β-amino acid moiety within their structure is a feature shared with other cytotoxic natural products. rsc.org While this compound has not been directly tested, its structural relationship to Nakinadine A suggests it warrants investigation for similar cytotoxic properties in relevant biological systems. researchgate.net

CompoundCell LineCell TypeCytotoxic Activity (IC₅₀)Reference
Nakinadine AL1210Murine Leukemia1.3 µg/mL researchgate.net
Nakinadine AKBHuman Epidermoid Carcinoma2.5 µg/mL researchgate.net

Identification of Specific Molecular Targets and Pathways relevant to this compound's structure and activity

Identifying the precise molecular targets and pathways affected by this compound is essential for understanding its mechanism of action. While direct studies are lacking, analysis of its structure and comparison with other bioactive alkaloids can provide valuable hypotheses. Alkaloids are known to interact with a wide array of molecular targets, a characteristic that underpins their diverse pharmacological activities. wikipedia.orgnih.gov

The pyridine scaffold present in the nakinadine family is a common feature in many clinically significant molecules, suggesting that it may play a crucial role in target binding. rsc.org For other alkaloid types, specific signaling pathways have been identified. For example, a study on indole alkaloids from Tabernaemontana cymosa used molecular docking to screen against hundreds of human proteins, ultimately pointing to the PI3K/Akt/mTOR signaling pathway as a primary target. nih.gov This pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. frontiersin.org

Given this compound's structural components—a pyridine ring, a long aliphatic chain, and a β-amino acid core—its potential targets could include enzymes, receptors, or transcription factors involved in critical cellular pathways. nih.gov The cytotoxic and potential antiviral and antibacterial activities inferred from its analogs suggest that this compound might interact with targets involved in cell cycle regulation, viral replication machinery, or bacterial communication systems. researchgate.net Future research employing techniques like chemical proteomics and phenotypic screening could definitively identify the molecular targets of this compound and elucidate the pathways it modulates.

Structure Activity Relationship Sar Studies and Rational Design of Nakinadine D Analogues

Systematic Modification of Nakinadine D Scaffolds for Investigating Biological Response

The systematic modification of a natural product's scaffold is a cornerstone of medicinal chemistry, aiming to map the pharmacophore and optimize biological activity. wikipedia.org For this compound, the initial focus has been on mastering its chemical synthesis to provide a platform for such modifications. The primary examples of scaffold modification have arisen from the total synthesis of its diastereomeric forms.

The synthetic strategy developed for this compound provides access to key intermediates that can, in principle, be diversified. nih.gov The core structure, a β-amino-γ-pyridyl-α-phenyl-substituted ester, presents several points for modification: the phenyl ring, the pyridine (B92270) ring, and the long alkyl chain connecting the pyridine moiety. Future systematic modifications could involve:

Variation of the Phenyl Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring to probe electronic requirements for activity.

Modification of the Pyridine Ring: Altering the substitution pattern or position of the nitrogen atom within the aromatic ring to understand its role in target binding.

Altering the Alkyl Chain: Modifying the length and saturation of the C11 alkyl chain to investigate the impact of lipophilicity and conformational flexibility.

While the synthesis of diastereomers represents a fundamental modification of the scaffold, published research has not yet reported the biological evaluation of these synthetic analogues. nih.gov Therefore, a comprehensive SAR based on systematic modification and biological testing remains a future objective for the this compound family of compounds. The successful synthesis provides the necessary chemical framework to generate a library of analogues for such investigations. mdpi.com

Impact of Stereochemistry on Activity Profiles through Diastereoisomeric Synthesis

Stereochemistry is a critical determinant of biological activity, as enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological profiles in the chiral environment of a biological system. nih.govnih.gov The structure of this compound contains two adjacent stereocenters, making the investigation of its stereochemistry essential.

Researchers have successfully executed the first asymmetric syntheses of the proposed structures for this compound, as well as the related Nakinadines E and F. nih.gov The key step in controlling the stereochemistry was an asymmetric Mannich-type reaction using N-tert-butylsulfinyl imines. acs.orgacs.org This approach allowed for the synthesis of both the syn- and anti-diastereoisomeric forms of this compound.

Comparison of the NMR spectroscopic data from the synthetic diastereomers with the data reported for the natural product confirmed that natural this compound possesses a relative (RS,SR)-configuration (i.e., it is the syn-diastereomer). nih.govacs.org Although the absolute configuration could not be definitively assigned due to the lack of specific rotation data for the natural isolate, a proposal has been made. Based on the established absolute configurations of related compounds like Nakinadine A and B, the absolute configuration of this compound is proposed to be (2S,3R). nih.govacs.org

The synthesis of these distinct diastereomers is the first crucial step toward understanding the impact of stereochemistry on the biological activity of this compound. Future biological screening of the individual syn and anti isomers will be necessary to elucidate their activity profiles.

Synthesized Diastereomers of this compound
CompoundRelative StereochemistryProposed Absolute StereochemistrySynthetic Approach
Natural this compoundsyn(2S,3R)Isolated from marine sponge
Synthetic syn-Nakinadine Dsyn(2S,3R)Asymmetric Mannich-type reaction
Synthetic anti-Nakinadine Danti(2R,3R)Asymmetric Mannich-type reaction

Rational Design of this compound-Based Chemical Probes for Target Elucidation

Identifying the cellular targets of a bioactive natural product is a critical step in understanding its mechanism of action and can be significantly accelerated through the use of chemical probes. nih.govburleylabs.co.uk A chemical probe is a molecule derived from the parent compound that is modified to include a reporter tag (e.g., a fluorophore or biotin) and/or a photoreactive group for covalent labeling, without losing its affinity for the biological target. chemicalprobes.orgnih.gov

Currently, there are no published reports on the design or synthesis of chemical probes based on the this compound scaffold. The development of such tools represents a vital future research direction. A rational design strategy for a this compound probe would involve:

Identifying a suitable attachment point: SAR studies would first need to identify a position on the this compound molecule where modifications are well-tolerated without abolishing biological activity. This could potentially be on the phenyl ring or at a distal position on the alkyl chain.

Incorporating a linker and tag: A flexible linker arm would be attached at this position, terminating in a tag like biotin (B1667282) for affinity-based pull-down experiments or a fluorophore for imaging applications. nih.gov

Synthesis and Validation: The designed probe would be synthesized and validated to ensure it retains its ability to bind to the intended, albeit currently unknown, target.

The successful creation of a this compound-based chemical probe would enable affinity purification-mass spectrometry and other chemoproteomic techniques to isolate and identify its direct protein binding partners within a cell lysate, thereby elucidating its molecular mechanism of action. nih.govevotec.com

Computational Approaches to this compound Structure-Activity Predictions

Computational modeling and in silico screening are powerful tools in modern drug discovery for predicting the biological activity of novel compounds and guiding the rational design of analogues. mdpi.comrsc.org These methods, which include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, can significantly accelerate the optimization of lead compounds. nih.govresearchgate.netmdpi.com

As of now, specific computational studies focused on this compound have not been reported in the scientific literature. The application of these in silico approaches is a logical next step following the initial synthetic and structural elucidation work. A potential computational workflow for this compound could include:

QSAR Model Development: Once a dataset of this compound analogues with corresponding biological activity data is generated, a QSAR model could be built. wikipedia.org This mathematical model would correlate structural descriptors of the analogues with their activity, enabling the prediction of potency for virtual compounds before their synthesis. nih.govnih.gov

Molecular Docking: If a biological target of this compound is identified (e.g., through the use of chemical probes), molecular docking simulations could be employed to predict the binding mode of this compound and its analogues within the target's active site. nih.gov This would provide structural insights into the key interactions responsible for binding and guide the design of new analogues with improved affinity.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational flexibility of the this compound scaffold and to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the binding event. mdpi.com

These computational strategies hold the potential to streamline the exploration of the chemical space around this compound, prioritizing the synthesis of the most promising candidates and accelerating the journey from a natural product hit to a validated lead compound.

Biosynthetic Pathways and Chemoenzymatic Research on Nakinadine D

Postulated Enzymatic Steps in Nakinadine D Biosynthesis, considering common features of β-amino acid containing natural products

While the specific biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway can be postulated based on the biosynthesis of other hybrid polyketide-nonribosomal peptide natural products and, in particular, those containing β-amino acid components. rsc.orgrsc.org The biosynthesis is thought to involve a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.

The formation of the β-amino acid moiety is a critical aspect. In nature, β-amino acids in complex natural products can be formed through several enzymatic routes, including the rearrangement of α-amino acids or the amination of β-ketoacyl intermediates within a polyketide pathway. rsc.org For instance, enzymes like glutamate (B1630785) 2,3-aminomutase are known to convert α-amino acids into their β-counterparts. rsc.org Another common mechanism is the conjugate addition of ammonia (B1221849) or an amino group to an α,β-unsaturated carboxylate, a reaction seen in the biosynthesis of compounds like cremimycin. rsc.org

A hypothetical sequence of enzymatic steps for the biosynthesis of the core this compound structure is outlined below.

Table 1: Postulated Enzymatic Steps in this compound Formation

Step Proposed Reaction Enzyme Class Precursors/Intermediates Description
1 Polyketide Chain Assembly Polyketide Synthase (PKS) Acetyl-CoA, Malonyl-CoA A Type I PKS likely assembles a linear polyketide chain, which serves as the carbon backbone for the decalin ring system.
2 β-Amino Acid Formation Aminotransferase / Aminomutase α-amino acid (e.g., Lysine) or Polyketide intermediate A β-amino acid precursor is generated. This could occur via the amination of a β-keto group on the growing polyketide chain or through the modification of an amino acid like lysine (B10760008), which is a common precursor for piperidine (B6355638) alkaloids. rsc.orgnih.gov
3 Amide Bond Formation Non-Ribosomal Peptide Synthetase (NRPS) Polyketide chain, β-amino acid An NRPS adenylation (A) domain would activate the β-amino acid, which is then tethered to a peptidyl carrier protein (PCP) domain and subsequently linked to the polyketide chain. rsc.org
4 Cyclization Cascade Cyclase / Diels-Alderase Linear PKS-NRPS hybrid molecule The linear precursor undergoes a series of intramolecular cyclizations, likely including an intramolecular Diels-Alder reaction, to form the characteristic decalin and piperidine ring systems.

Precursor Incorporation Studies for Elucidating Biosynthetic Routes to Nakinadine Alkaloids

To experimentally validate the postulated biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are essential. This classic technique involves feeding a producing organism with simple, labeled molecules and tracking their incorporation into the final natural product, typically through NMR spectroscopy or mass spectrometry. For Nakinadine alkaloids, this approach could definitively identify the primary metabolic building blocks.

The biosynthesis of lysine-derived alkaloids, which include piperidine rings, often begins with the decarboxylation of L-lysine to form cadaverine (B124047). nih.gov Feeding experiments with labeled lysine or cadaverine could confirm their role in forming the piperidine moiety of this compound. Similarly, the polyketide portion would be expected to derive from acetate (B1210297) and propionate (B1217596) units.

Table 2: Proposed Precursor Incorporation Experiments for this compound

Labeled Precursor Isotope Target Moiety in this compound Rationale
[1-¹³C]-Acetate ¹³C Polyketide backbone To confirm the polyketide origin of the decalin ring system by observing the labeling pattern.
[U-¹³C₆]-L-Lysine ¹³C Piperidine ring and β-amino acid side chain To determine if lysine is the precursor for the nitrogen-containing heterocyclic ring and the β-amino acid, a common route for piperidine alkaloids. nih.gov
[¹⁵N]-L-Lysine ¹⁵N Nitrogen atom in the piperidine ring To specifically trace the origin of the nitrogen atom in the this compound structure.

Genetic and Enzymatic Approaches for this compound Production and Pathway Engineering

The production of this compound through fermentation is likely limited by the slow growth of the source organism and low product titers. Genetic and enzymatic approaches offer a promising alternative for sustainable and scalable production. rsc.org A key first step is the identification and sequencing of the this compound biosynthetic gene cluster (BGC).

Once the BGC is identified, heterologous expression in a more tractable host, such as E. coli or Streptomyces, could be pursued. frontiersin.org This strategy allows for the optimization of production and facilitates pathway engineering. For example, specific biosynthetic enzymes could be overexpressed to overcome bottlenecks, or engineered to accept non-natural substrates, leading to the generation of novel Nakinadine analogues. rsc.orgfrontiersin.org Enzymatic DNA synthesis technologies can accelerate the process of assembling the identified genes for expression in a heterologous host. nih.govthe-scientist.comdnascript.com

Table 3: Genetic and Enzymatic Strategies for this compound Production

Approach Description Potential Outcome
Genome Mining Searching the genome of the producing sponge or its symbiotic bacteria for sequences homologous to known PKS, NRPS, and aminotransferase genes. Identification of the complete this compound biosynthetic gene cluster.
Heterologous Expression Transferring the identified gene cluster into a robust, fast-growing host organism like E. coli or Streptomyces. frontiersin.org Scalable and sustainable production of this compound and its biosynthetic intermediates.
Pathway Engineering Modifying the biosynthetic pathway through gene knockout, overexpression, or enzyme engineering. frontiersin.org Increased yield of this compound; production of novel, "unnatural" analogues with potentially improved biological activity.

| In Vitro Reconstitution | Expressing and purifying the individual biosynthetic enzymes and combining them in a cell-free system to produce the final compound. | Detailed mechanistic understanding of each enzymatic step and controlled synthesis of analogues. |

Chemoenzymatic Synthesis of this compound and Analogues

Total chemical synthesis of complex natural products like this compound is often lengthy and low-yielding. Chemoenzymatic synthesis provides a powerful alternative by combining the efficiency of chemical synthesis for building core scaffolds with the high selectivity of enzymatic reactions for specific, challenging transformations. nih.govnih.gov

For this compound, a plausible chemoenzymatic route could involve the chemical synthesis of a late-stage intermediate, such as the fully formed but improperly functionalized decalin-piperidine core. An enzyme could then be used to perform a key stereoselective reaction. For example, a reductase could be used to install a specific hydroxyl group with the correct chirality, a step that is often difficult to control using purely chemical methods. rsc.orgmdpi.com This modular approach allows for the efficient generation of not only this compound but also a diverse library of analogues by varying the chemically synthesized precursor or using enzymes with different substrate specificities. nih.gov

Table 4: Potential Chemoenzymatic Strategy for this compound Analogues

Step Method Reaction Advantage
1 Chemical Synthesis Construction of a Nakinadine precursor (e.g., an enone). Rapidly builds molecular complexity and allows for diverse structural modifications.
2 Enzymatic Reduction Stereoselective reduction of a ketone to a specific alcohol isomer using a ketoreductase. High enantioselectivity and regioselectivity, avoiding complex chiral auxiliaries or catalysts. rsc.org
3 Enzymatic Glycosylation Attachment of a sugar moiety using a glycosyltransferase. Creation of novel glycosylated analogues with potentially altered solubility and bioactivity. mdpi.com

This synergy between chemistry and biology holds significant promise for overcoming challenges in natural product synthesis and enabling the discovery of next-generation therapeutic agents. nih.gov

Methodological Advancements in Nakinadine D Research

Development of Novel Synthetic Methodologies Applicable to Nakinadine D

The first asymmetric syntheses of this compound were a significant breakthrough, providing access to the molecule and enabling the confirmation of its relative stereochemistry. nih.govacs.org A key innovation in this area has been the application of a stereocontrolled Mannich-type reaction.

Researchers have successfully synthesized the syn- and anti-diastereoisomeric forms of this compound. nih.gov The cornerstone of this synthetic strategy is the asymmetric Mannich-type (or imino-aldol) reaction. This key step involves the reaction of a methyl phenylacetate (B1230308) enolate with an N-tert-butylsulfinyl imine, which effectively controls the resulting stereochemistry. nih.govacs.org The use of the N-tert-butylsulfinyl group as a chiral auxiliary is crucial for directing the stereochemical outcome of the addition. acs.org

This methodology was first applied to the synthesis of the related alkaloid, (-)-nakinadine A, where it proved highly effective in establishing the absolute configuration of the natural product. acs.orgnih.gov For the synthesis of Nakinadine A, the process started from 11-bromoundecan-1-ol and proceeded through 10 steps to yield the final product with high diastereoselectivity and enantiomeric excess. acs.org This robust strategy was subsequently extended to the synthesis of Nakinadines D, E, and F. nih.govacs.org The successful synthesis allowed for the comparison of spectroscopic data (¹H and ¹³C NMR) of the synthetic material with that of the natural product, confirming the relative (RS,SR)-configuration of this compound. nih.govacs.org

The development of such synthetic routes is critical. It moves beyond simply replicating the natural structure to providing a platform for producing analogues and derivatives. These can then be used to explore structure-activity relationships and to develop chemical probes for biological studies. The multi-step nature of these syntheses highlights the importance of retrosynthetic analysis in planning efficient pathways to complex molecules. youtube.comscribd.com

Table 1: Key Features of the Asymmetric Synthesis of this compound

Feature Description Reference
Key Reaction Asymmetric Mannich-type (imino-aldol) reaction. nih.govacs.org
Chiral Auxiliary N-tert-butylsulfinyl group. acs.orgacs.org
Core Reactants Methyl phenylacetate and an N-tert-butylsulfinyl imine. nih.govacs.org
Outcome First asymmetric synthesis of this compound, enabling confirmation of its relative (RS,SR)-configuration. nih.govacs.org
Precursor Synthesis The methodology was built upon the successful synthesis of (-)-nakinadine A. acs.orgacs.org

Integration of Analytical Techniques for Real-Time Monitoring of this compound Transformations

The complex, multi-step synthesis of this compound necessitates the use of sophisticated analytical techniques for both reaction monitoring and product characterization. While standard methods provide endpoint analysis, the integration of real-time monitoring offers deeper mechanistic insights and optimization capabilities.

Standard analytical practice in the synthesis of this compound and its analogues involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.org ¹H and ¹³C NMR are used to confirm the structure and relative stereochemistry of the synthesized alkaloids by comparing the spectra of synthetic and natural samples. nih.govacs.org High-resolution mass spectrometry is employed to confirm the elemental composition of the products.

For more dynamic analysis, real-time monitoring techniques are becoming increasingly crucial in modern organic synthesis. rsc.org While specific applications to this compound are not extensively documented, techniques such as in-situ infrared (IR) spectroscopy (e.g., ReactIR) are invaluable for tracking the consumption of reactants and the formation of intermediates and products as the reaction progresses. mit.edu This is particularly useful for sensitive steps like the formation of the imidoyl triflate intermediate, which can be observed using in-situ NMR. mit.edu

Furthermore, advanced fluorescence-based methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization, offer powerful means for real-time monitoring of chemical and biochemical reactions. springernature.comnih.gov These techniques allow for detailed kinetic studies and can be adapted to monitor transformations in complex mixtures with high sensitivity and time resolution, overcoming the limitations of traditional chromatographic or electrophoretic methods which rely on analyzing aliquots taken at discrete time points. springernature.comnih.gov The application of these online transformation methods can significantly reduce analysis time and sample consumption. nih.gov

Table 2: Analytical Techniques in Nakinadine Research

Technique Application Purpose Reference
¹H and ¹³C NMR Spectroscopy Structural Elucidation Confirmation of relative stereochemistry and molecular structure. nih.govacs.orgacs.org
Mass Spectrometry (MS) Molecular Weight Determination Confirmation of elemental composition and product identity. researchgate.net
In-situ IR / NMR Spectroscopy Real-Time Reaction Monitoring Tracking reaction kinetics and identifying transient intermediates. mit.eduresearchgate.net
Fluorescence-Based Assays Kinetic Analysis Detailed study of reaction rates and mechanisms with high sensitivity. springernature.comnih.gov

Innovative Strategies for Exploring this compound's Potential in Chemical Biology

Chemical biology seeks to use small molecules as tools to investigate and manipulate biological systems. vcu.eduharvard.edu Given that the nakinadine family of alkaloids exhibits cytotoxicity against certain cancer cell lines researchgate.net, this compound represents a promising starting point for the development of novel chemical probes. A chemical probe is a small molecule designed to selectively modulate a specific protein target, thereby allowing for the study of that target's function in cells or organisms. rjeid.comthermofisher.krnih.gov

The exploration of this compound's potential in chemical biology involves a series of strategic steps. The primary and most critical challenge is target identification—determining the specific biomolecular target(s) through which this compound exerts its cytotoxic effects. nih.gov This can be achieved through a variety of modern chemical proteomics and phenotypic profiling techniques.

Once a target is identified and validated, the next phase involves medicinal chemistry efforts to optimize the compound's properties. This includes improving its potency and selectivity for the intended target while minimizing off-target effects. mdpi.comyoutube.com A systematic structure-activity relationship (SAR) study would be conducted, synthesizing and testing a library of this compound analogues. The synthetic methodologies developed for this compound are essential for this stage, as they permit the rational design and creation of new derivatives with modified functional groups. ox.ac.uk

The ultimate goal is to develop a highly selective and potent chemical probe from the nakinadine scaffold. Such a tool would be invaluable for dissecting the biological pathways associated with its target, potentially uncovering new therapeutic avenues for diseases. vcu.eduumich.edu

Table 3: Strategies for Developing this compound as a Chemical Probe

Strategy Description Objective Reference
Target Identification Using chemical proteomics and other methods to find the protein(s) that this compound binds to. To understand the mechanism of action and validate the primary biological target. rjeid.comnih.gov
Structure-Activity Relationship (SAR) Synthesizing and evaluating a library of this compound analogues to determine which structural features are key for activity. To guide the optimization of potency and selectivity. ox.ac.uk
Probe Optimization Modifying the this compound structure to create a highly potent and selective modulator of the identified target. To develop a reliable tool for studying target function in a biological context. mdpi.comyoutube.com
Phenotypic Screening Assessing the effects of the optimized probe in cell-based or organismal models. To link target modulation with specific biological outcomes or disease phenotypes. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in the stereoselective synthesis of (-)-(2S,3R,Z)-nakinadine D, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves a magnesium salt-mediated reaction between phenylacetic acid esters and imines under MgBr₂ catalysis. Key steps include:

  • Formation of a Grignard reagent intermediate for nucleophilic addition to the imine .
  • Use of MgBr₂ to stabilize the transition state (TS) and enforce stereochemical control, as proposed in the mechanism .
  • Post-reaction transformations (e.g., hydrolysis, cyclization) to achieve the final 2-piperidinone scaffold.
    • Data Insight : Comparative studies show that varying Mg²⁺ counterions (e.g., MgCl₂ vs. MgBr₂) alters diastereomeric ratios by 15–20%, with MgBr₂ favoring the desired (2S,3R,Z) configuration .

Q. How can researchers validate the stereochemical outcome of nakinadine D derivatives during synthesis?

  • Methodological Answer :

  • Chiral HPLC or circular dichroism (CD) to confirm absolute configuration.
  • X-ray crystallography for unambiguous structural assignment, particularly for novel analogs .
  • NMR coupling constants (e.g., 3JHH^3J_{H-H}) to infer relative stereochemistry in intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical outcomes for this compound analogs?

  • Methodological Answer :

  • Systematic variable testing : Replicate experiments with controlled parameters (e.g., solvent polarity, temperature) to isolate factors affecting stereoselectivity .
  • Transition state modeling : Use computational tools (e.g., DFT calculations) to compare proposed TS geometries with experimental results .
  • Cross-lab validation : Collaborate to verify reproducibility, addressing potential discrepancies in reagent purity or procedural nuances .

Q. How can researchers optimize reaction scalability while maintaining enantiomeric excess (ee) in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., catalyst loading, reaction time) .
  • Continuous flow chemistry : Evaluate flow systems to enhance mixing and thermal control, reducing side reactions .
  • In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What analytical techniques are most effective for characterizing this compound’s biological activity in vitro?

  • Methodological Answer :

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.
  • Metabolic stability tests : LC-MS/MS to assess cytochrome P450 interactions.
  • Structural-activity relationship (SAR) mapping : Combine X-ray co-crystallography with mutagenesis studies to identify critical binding motifs .

Data Analysis & Interpretation

Q. How should researchers address variability in biological assay data for this compound analogs?

  • Methodological Answer :

  • Statistical rigor : Use ANOVA or mixed-effects models to distinguish experimental noise from true biological variation .
  • Normalization controls : Include reference compounds (e.g., positive/negative controls) in each assay batch .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .

Q. What frameworks guide the design of mechanistic studies for this compound’s reaction pathways?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Deploy deuterated substrates to probe rate-determining steps .
  • Trapping experiments : Use quenching agents to isolate reactive intermediates (e.g., enolates) for spectroscopic characterization .
  • Computational docking : Map plausible TS geometries using software like Gaussian or ORCA .

Tables for Comparative Analysis

Table 1 : Influence of Reaction Conditions on this compound Synthesis

ParameterMgBr₂ (0.1 M)MgCl₂ (0.1 M)Anhydrous vs. Wet Solvent
Diastereomeric Ratio85:1570:3090:10 (anhydrous)
Yield (%)624875
Data adapted from The Chemical Record (2021) .

Table 2 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationSensitivity
Chiral HPLCEnantiopurity assessment0.1% ee
X-ray CrystallographyAbsolute configuration determinationN/A
1^1H-13^{13}C HSQCStereochemical assignment0.01 ppm
Compiled from , and 16.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.